4-Cyanophenyl octanoate
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Overview
Description
4-Cyanophenyl octanoate, also known as octanoic acid 4-cyanophenyl ester, is an organic compound with the molecular formula C₁₅H₁₉NO₂ and a molecular weight of 245.3169 g/mol . This compound is characterized by the presence of a cyanophenyl group attached to an octanoate ester, making it a versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyanophenyl octanoate typically involves the esterification of 4-cyanophenol with octanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
4-Cyanophenol+Octanoyl chloride→4-Cyanophenyl octanoate+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Cyanophenyl octanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 4-cyanophenol and octanoic acid.
Reduction: The cyanophenyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the octanoate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Hydrolysis: 4-Cyanophenol and octanoic acid.
Reduction: 4-Aminophenyl octanoate.
Substitution: Depending on the nucleophile used, various substituted phenyl octanoates.
Scientific Research Applications
4-Cyanophenyl octanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-cyanophenyl octanoate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit photosynthesis in plants by targeting photosystem II, similar to other cyanophenyl compounds .
Comparison with Similar Compounds
Bromoxynil octanoate: A widely used herbicide with similar structural features but includes bromine atoms.
4-Cyanophenyl acetate: A shorter-chain ester with similar reactivity but different physical properties.
Uniqueness: 4-Cyanophenyl octanoate is unique due to its specific ester chain length, which imparts distinct physical and chemical properties. This makes it suitable for applications where longer ester chains are required for stability and reactivity .
Properties
CAS No. |
93777-17-4 |
---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
(4-cyanophenyl) octanoate |
InChI |
InChI=1S/C15H19NO2/c1-2-3-4-5-6-7-15(17)18-14-10-8-13(12-16)9-11-14/h8-11H,2-7H2,1H3 |
InChI Key |
XRSCWCVKLXEFJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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